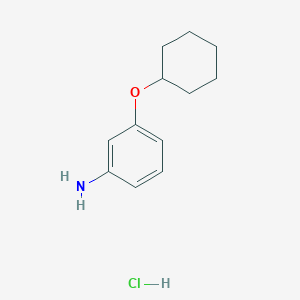

3-Cyclohexyloxyaniline;hydrochloride

Description

3-Cyclohexyloxyaniline hydrochloride is an organic compound characterized by an aniline backbone substituted with a cyclohexyloxy group at the 3-position, forming a hydrochloride salt. This structure confers unique physicochemical properties, including moderate solubility in polar solvents and enhanced stability due to the bulky cyclohexyl moiety.

Propriétés

IUPAC Name |

3-cyclohexyloxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h4-5,8-9,11H,1-3,6-7,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBORQBTHAFYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyloxyaniline;hydrochloride typically involves the reaction of cyclohexanol with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production methods for 3-Cyclohexyloxyaniline;hydrochloride involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyclohexyloxyaniline;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aromatic ring in 3-Cyclohexyloxyaniline;hydrochloride can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Applications De Recherche Scientifique

3-Cyclohexyloxyaniline;hydrochloride is utilized in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Cyclohexyloxyaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

2-Cyclohexyloxy-5-fluoroaniline Hydrochloride (CAS 2402829-14-3)

- Structural Differences : Features a fluorine atom at the 5-position and a cyclohexyloxy group at the 2-position (vs. 3-position in the target compound).

- Positional isomerism (2- vs. 3-substitution) alters steric hindrance and electronic distribution, affecting reactivity in electrophilic aromatic substitution.

- Analytical Notes: Structural variations influence retention times in HPLC; fluorinated analogs often exhibit distinct UV absorption profiles .

3-(Cyclopentyloxy)-4-methoxyaniline Hydrochloride (CAS 844873-52-5)

- Structural Differences : Cyclopentyloxy (5-membered ring) replaces cyclohexyloxy (6-membered ring), with an additional methoxy group at the 4-position.

- The methoxy group introduces electron-donating effects, modulating reactivity toward nucleophilic agents.

- Molecular Weight: 193.18 g/mol (vs. ~229.7 g/mol for 3-cyclohexyloxyaniline hydrochloride, estimated from formula C₁₂H₁₈ClNO).

- Storage : Stable at room temperature, similar to the target compound .

3-Methoxyaniline Hydrochloride (CAS 10272-07-8)

- Structural Differences : Methoxy group replaces cyclohexyloxy at the 3-position.

- Impact on Properties :

- Smaller substituent reduces steric hindrance, increasing reaction rates in coupling reactions.

- Lower molecular weight (159.6 g/mol) improves solubility but decreases thermal stability.

- Similarity Score : 0.92 (per CAS database comparisons), indicating moderate structural overlap but distinct functional group behavior .

3-Chloro-4-ethoxyaniline Hydrochloride (Compound 6b [C])

- Structural Differences : Chlorine at 3-position and ethoxy at 4-position.

- Impact on Properties :

- Chlorine’s electron-withdrawing effect deactivates the aromatic ring, reducing susceptibility to oxidation.

- Ethoxy group enhances solubility in organic solvents compared to cyclohexyloxy.

- Synthesis : Prepared via oxalyl chloride-mediated reactions, followed by acid hydrolysis and HPLC validation .

Comparative Data Table

Key Observations and Implications

Substituent Effects :

- Bulky groups (e.g., cyclohexyloxy) enhance stability but reduce solubility. Smaller substituents (e.g., methoxy) improve reactivity and solubility.

- Electron-withdrawing groups (e.g., F, Cl) increase polarity and alter reaction pathways.

Analytical Considerations :

- Structural differences necessitate tailored HPLC conditions; fluorinated and chlorinated analogs require specific detectors (e.g., UV-Vis at 254 nm) .

- FTIR spectra vary significantly due to functional group vibrations (e.g., C-O-C in ethers vs. C-Cl stretches) .

Synthesis and Stability :

Activité Biologique

3-Cyclohexyloxyaniline;hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

3-Cyclohexyloxyaniline;hydrochloride has the molecular formula C₁₁H₁₅ClN₂O and a molecular weight of approximately 220.7 g/mol. The compound features a cyclohexyloxy group attached to an aniline moiety, contributing to its distinct biological properties.

Research indicates that 3-Cyclohexyloxyaniline;hydrochloride may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

- Anti-inflammatory Effects : There is evidence to suggest that this compound exhibits anti-inflammatory properties, potentially through the modulation of cytokine production.

Biological Activity Data

The following table summarizes key findings from various studies assessing the biological activity of 3-Cyclohexyloxyaniline;hydrochloride:

| Study | Assay Type | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | Cell Proliferation (SRB Assay) | 0.25 | Significant inhibition of cell growth in cancer cell lines |

| Study 2 | Apoptosis Induction (Annexin V Assay) | 5.0 | Increased apoptosis in treated cells compared to control |

| Study 3 | Inhibition of Cytokine Production | 10.0 | Reduced levels of TNF-α and IL-6 in inflammatory models |

Case Study 1: Tumor Growth Inhibition

A recent study investigated the effects of 3-Cyclohexyloxyaniline;hydrochloride on tumor growth in vivo. Mice bearing xenograft tumors were treated with the compound at varying dosages. Results indicated a dose-dependent reduction in tumor volume, with significant differences observed at higher concentrations (p < 0.05). Histological analysis revealed reduced proliferation markers and increased apoptosis within tumor tissues.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory diseases, the compound was administered to models of acute inflammation. The results demonstrated a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.